molecular formula C11H16N2O4 B3266963 Methyl 4-(3-hydroxyisoxazol-5-yl)-4-methylpiperidine-1-carboxylate CAS No. 439944-47-5

Methyl 4-(3-hydroxyisoxazol-5-yl)-4-methylpiperidine-1-carboxylate

Cat. No.: B3266963
CAS No.: 439944-47-5
M. Wt: 240.26 g/mol
InChI Key: KKRLNDXNBIBOFM-UHFFFAOYSA-N
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Description

Methyl 4-(3-hydroxyisoxazol-5-yl)-4-methylpiperidine-1-carboxylate is a chemical compound of interest in medicinal chemistry and neuroscience research, particularly in the study of the GABAergic system. As a piperidine derivative, it belongs to a class of structures that are highly significant in the pharmaceutical industry, forming the core of more than twenty classes of pharmaceuticals . The structural motif of a piperidine ring linked to a hydroxyisoxazole is found in compounds investigated for their potential interaction with GABA transporters (GATs) . GATs are responsible for the reuptake of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) from the synaptic cleft, thereby playing an essential role in regulating inhibitory signaling in the central nervous system . Imbalances in GABAergic neurotransmission are associated with various neurological and psychiatric disorders, including epilepsy, Parkinson's disease, and schizophrenia . Consequently, research into synthetic GAT inhibitors is a prominent field for developing new therapeutic agents and diagnostic tools. The presence of both the piperidine and hydroxyisoxazole moieties in this compound suggests potential for application in these areas, positioning it as a valuable building block for neuroscientific and drug discovery research. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

methyl 4-methyl-4-(3-oxo-1,2-oxazol-5-yl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O4/c1-11(8-7-9(14)12-17-8)3-5-13(6-4-11)10(15)16-2/h7H,3-6H2,1-2H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKRLNDXNBIBOFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(CC1)C(=O)OC)C2=CC(=O)NO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4-(3-hydroxyisoxazol-5-yl)-4-methylpiperidine-1-carboxylate, with the CAS number 439944-71-5, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, pharmacological properties, and therapeutic implications based on current research findings.

  • Molecular Formula : C11H16N2O4
  • Molecular Weight : 240.26 g/mol
  • Structural Characteristics : The compound features a piperidine core substituted with a hydroxylated isoxazole moiety, which is crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from piperidine derivatives. A common pathway includes:

  • Reaction of ethyl 3-(1-methoxycarbonyl-4-piperidyl)-2-methyl-3-oxopropionate with sodium hydroxide and hydroxylamine hydrochloride in methanol.
  • Subsequent treatment with hydrochloric acid under controlled conditions to yield the target compound .

Pharmacological Effects

Research indicates that this compound exhibits various pharmacological activities, including:

  • Autotaxin Inhibition : The compound has been identified as an inhibitor of autotaxin (ATX), an enzyme implicated in several pathological conditions, including cancer and neuropathic pain. Inhibition of ATX leads to decreased levels of lysophosphatidic acid (LPA), a lipid mediator involved in tumor progression and pain signaling .

Case Studies and Research Findings

  • In Vitro Studies : In cell-based assays, the compound demonstrated significant inhibition of ATX activity, correlating with reduced LPA levels in treated cells. This suggests potential applications in managing diseases where ATX plays a critical role .
  • Pharmacokinetics : A study evaluating the pharmacokinetic profile of related compounds showed low clearance rates and favorable half-lives, indicating that modifications to the piperidine structure could enhance bioavailability and therapeutic efficacy .
  • Toxicology : Preliminary toxicity assessments revealed moderate safety profiles; however, further studies are necessary to fully understand the compound's safety in vivo .

Data Table

PropertyValue
CAS Number439944-71-5
Molecular Weight240.26 g/mol
Autotaxin IC50[Data not specified]
Half-life (mouse)[Data not specified]
Bioavailability[Data not specified]

Chemical Reactions Analysis

O-Alkylation Reactions

The 3-hydroxyisoxazole group undergoes regioselective O-alkylation under Mitsunobu conditions. Studies demonstrate that reaction with alcohols (e.g., isopropyl or benzyl bromide) in anhydrous THF using triphenylphosphine (PPh₃) and diisopropyl azodicarboxylate (DIAD) yields O-alkylated derivatives as the major products (82% yield) . The reaction exhibits high regioselectivity due to steric and electronic factors of the isoxazole ring.

Key Data:

Alcohol ReagentSolventTemperatureYield (%)Selectivity (O:N)
Isopropyl bromideTHFRT82>95:5
Benzyl bromideTHFRT80>90:10

Nucleophilic Substitution

The piperidine nitrogen’s methyl carboxylate group participates in nucleophilic substitution. For example:

  • Hydrolysis : Treatment with aqueous NaOH (2M) at 80°C cleaves the methyl ester to form the carboxylic acid derivative.

  • Aminolysis : Reaction with primary amines (e.g., methylamine) in ethanol under reflux replaces the ester group with an amide.

Conditions for Hydrolysis:

  • Base: NaOH (2M)

  • Temperature: 80°C

  • Yield: ~75%

Oxidation of the Isoxazole Ring

The 3-hydroxyisoxazole moiety can be oxidized using KMnO₄ in acidic conditions (H₂SO₄) to form a α,β-unsaturated ketone intermediate, which further reacts to yield carboxylic acid derivatives.

Reaction Pathway:

  • Oxidation of the isoxazole hydroxyl group to a ketone.

  • Ring-opening to form a diketone intermediate.

  • Rearrangement to a stable carboxylic acid.

Experimental Parameters:

  • Oxidant: KMnO₄ (1 eq)

  • Solvent: H₂O/H₂SO₄ (1:1)

  • Temperature: 60°C

  • Yield: ~60%

Ester Hydrolysis and Functionalization

The methyl ester at the piperidine nitrogen undergoes hydrolysis to generate reactive intermediates for further derivatization:

  • Acid-Catalyzed Hydrolysis : HCl in dioxane removes the Boc group, yielding a secondary amine for subsequent alkylation or acylation .

  • Enzymatic Hydrolysis : Carboxylic acid reductase (CAR) biocatalysts enable selective reduction to alcohols in aqueous media .

Comparative Hydrolysis Methods:

MethodCatalystSolventYield (%)
AcidicHCl (4M)Dioxane90
EnzymaticCARPhosphate buffer65

Catalytic Hydrogenation

The isoxazole ring can be hydrogenated over palladium catalysts (Pd/C, 10% wt) under H₂ (1 atm) to form a saturated β-ketoamine derivative. This reaction modifies the compound’s pharmacological profile by enhancing solubility.

Conditions:

  • Catalyst: Pd/C (10%)

  • Solvent: Ethanol

  • Pressure: 1 atm H₂

  • Yield: 70–85%

Cross-Coupling Reactions

The 4-methylpiperidine scaffold facilitates Suzuki-Miyaura coupling with aryl boronic acids in the presence of Pd(PPh₃)₄. This reaction installs aromatic groups at the piperidine C-4 position, expanding structural diversity .

Example Reaction:

  • Boronic Acid: Phenylboronic acid

  • Base: K₂CO₃

  • Solvent: DMF/H₂O (3:1)

  • Yield: 60–75%

Comparison with Similar Compounds

Structural and Functional Comparisons

Table 1: Key Structural and Molecular Features
Compound Name Piperidine Substituents Ester Group Molecular Formula Molecular Weight (g/mol) Notable Features References
Target Compound 4-methyl, 3-hydroxyisoxazol-5-yl Methyl C₁₁H₁₆N₂O₄ 240.26 Enhanced steric hindrance; H-bonding
Methyl 4-(3-hydroxyisoxazol-5-yl)piperidine-1-carboxylate 3-hydroxyisoxazol-5-yl (no 4-methyl) Methyl C₁₀H₁₄N₂O₄ 226.23 Reduced lipophilicity; simpler structure
TD-8954 Benzimidazole-carbonylamino group Methyl C₂₂H₃₀N₄O₃ ~422.5 Aromatic bulk; potential kinase inhibition
(3R,4R)-tert-butyl 3-(imidazo-pyrrolo-pyrazin)-4-methylpiperidine-1-carboxylate 4-methyl, imidazo-pyrrolo-pyrazin tert-butyl C₁₉H₂₆N₄O₂ ~342.4 Bulky protecting group; chiral centers
Key Observations :

Target Compound vs. The target compound’s methyl substituent may improve metabolic stability but reduce aqueous solubility due to increased hydrophobicity .

Comparison with TD-8954: TD-8954 features a benzimidazole-carbonylamino substituent, which introduces aromaticity and bulk. This structural difference suggests divergent pharmacological targets; benzimidazole derivatives are often associated with kinase or protease inhibition, whereas hydroxyisoxazole may target oxidative stress pathways .

Ester Group Variations :

  • The tert-butyl ester in (3R,4R)-tert-butyl 3-(imidazo-pyrrolo-pyrazin)-4-methylpiperidine-1-carboxylate offers greater hydrolytic stability compared to the methyl ester in the target compound. Methyl esters are more labile in vivo, which could influence bioavailability .

Pharmacological and Physicochemical Implications

  • Hydroxyisoxazole vs. Benzimidazole: The 3-hydroxyisoxazole group in the target compound provides hydrogen-bond donor/acceptor sites, enhancing interactions with polar residues in enzyme active sites.
  • 4-Methyl Substituent Effects: The 4-methyl group on the piperidine ring likely restricts ring puckering, stabilizing a specific conformation that may enhance selectivity for target proteins. This feature is absent in the non-methylated analog, which adopts a more flexible structure .
  • Synthetic Considerations : The tert-butyl ester in related compounds (e.g., ) requires acidic deprotection, whereas the methyl ester in the target compound simplifies synthesis but may necessitate stability optimization during formulation .

Q & A

Q. Validation Methods :

  • HPLC : Quantifies purity (>95% by area normalization) .
  • NMR : Confirms regiochemistry (e.g., ¹H-NMR δ 6.2–6.5 ppm for isoxazole protons; δ 3.6–3.8 ppm for methyl ester) .
  • Mass Spectrometry : Matches molecular ion peak at m/z 226.23 (C₁₀H₁₄N₂O₄) .

Advanced Question: How can hydrogen bonding patterns in this compound inform crystal engineering strategies?

Answer:
The 3-hydroxyisoxazole moiety acts as a hydrogen bond donor (O–H) and acceptor (N–O), enabling predictable supramolecular assembly. Graph set analysis (Etter’s rules) reveals:

  • Motif 1 : R₂²(6) patterns between isoxazole hydroxyl and carboxylate oxygen .
  • Motif 2 : C–H···O interactions between methylpiperidine and adjacent isoxazole rings .

Q. Methodological Insight :

  • X-ray Crystallography : Use SHELXTL for structure refinement; assign hydrogen bonds via O···O distances (2.6–3.0 Å) and angles (>120°) .
  • Thermal Analysis : Correlate melting point stability (e.g., 180–200°C) with hydrogen bond density .

Basic Question: What functional groups in this compound are reactive under acidic or basic conditions?

Answer:
Key reactive sites:

  • Methyl Ester : Hydrolyzes to carboxylic acid under basic conditions (NaOH/EtOH, reflux) .
  • 3-Hydroxyisoxazole : Undergoes tautomerism (keto-enol equilibrium) in polar solvents; prone to O-alkylation with alkyl halides .
  • Piperidine Ring : Susceptible to N-demethylation under strong acids (e.g., HBr/AcOH) .

Q. Experimental Validation :

  • pH-Dependent Stability : Monitor degradation via UV-Vis (λₘₐₓ ~270 nm shifts in acidic media) .

Advanced Question: How can computational modeling predict the compound’s bioavailability and target binding?

Answer:
In Silico Workflow :

  • Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., enzymes with isoxazole-binding pockets). The hydroxyisoxazole group shows affinity for metal ions (Zn²⁺, Mg²⁺) in active sites .
  • ADMET Prediction : SwissADME calculates logP ~1.2 (moderate lipophilicity) and PSA ~80 Ų (suggesting blood-brain barrier permeability <10%) .

Q. Validation :

  • MD Simulations : AMBER force fields assess conformational stability in aqueous solutions (RMSD <2 Å over 50 ns) .

Basic Question: What solvents and conditions optimize its solubility for in vitro assays?

Answer:

  • Polar Solvents : DMSO (solubility >50 mg/mL at 25°C) .
  • Aqueous Buffers : Requires 10% DMSO co-solvent in PBS (pH 7.4) for cell-based studies .
  • Avoid : Chloroform or hexane due to low dipole alignment with the isoxazole ring .

Advanced Question: How do steric effects from the 4-methylpiperidine group influence stereoselective reactions?

Answer:
The axial 4-methyl group creates steric hindrance, favoring equatorial attack in nucleophilic substitutions:

  • Example : SN2 reactions with Grignard reagents yield >90% trans products .
  • Method : Use NOESY NMR to confirm spatial proximity between methyl protons and isoxazole hydrogens .

Basic Question: What spectroscopic techniques distinguish this compound from its ethyl-substituted analog (CAS 439944-60-2)?

Answer:

  • ¹³C-NMR : The ethyl analog shows additional signals at δ 12–14 ppm (CH₃ of ethyl) vs. δ 20–22 ppm (4-methylpiperidine) .
  • IR : Ethyl C–O stretch at 1150 cm⁻¹ vs. methyl ester C–O at 1250 cm⁻¹ .

Advanced Question: How can structure-activity relationship (SAR) studies guide derivatization for enhanced bioactivity?

Answer:

  • Modification Sites :
    • Isoxazole 3-OH : Replace with bioisosteres (e.g., 3-aminomethyl) to improve metabolic stability .
    • Piperidine 4-Methyl : Introduce chiral centers to explore enantiomer-specific effects .
  • Assays : Test inhibitory activity against kinases or GPCRs via fluorescence polarization .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 4-(3-hydroxyisoxazol-5-yl)-4-methylpiperidine-1-carboxylate
Reactant of Route 2
Methyl 4-(3-hydroxyisoxazol-5-yl)-4-methylpiperidine-1-carboxylate

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